molecular formula C20H30O B082714 Retinol CAS No. 11103-57-4

Retinol

Cat. No.: B082714
CAS No.: 11103-57-4
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Scientific Research Applications

Vitamin A has extensive applications in scientific research:

Safety and Hazards

Retinol is safe for most skin types, but it can cause side effects if not used properly . These side effects can include redness, burning, irritation, increased sensitivity to sunlight, and dry or flaking skin . High doses may cause enlargement of the liver, dry skin, and hypervitaminosis A . High doses during pregnancy may harm the fetus .

Future Directions

Retinol has been investigated extensively for its use in cancer prevention and treatment . Success has been achieved with its use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer .

Relevant Papers

Several papers have been published on the topic of this compound. For instance, a paper titled “Genetic influences on circulating this compound and its relationship to human health” discusses the genetics of circulating this compound . Another paper titled “Controlled Release of this compound in Cationic Co-Polymeric Nanoparticles for Topical Application” discusses the encapsulation of this compound for topical application . A third paper titled “A long term study of the difference in efficacy and effect rate of …” discusses the efficacy and rate of effect of different concentrations of this compound .

Chemical Reactions Analysis

Types of Reactions

Vitamin A undergoes various chemical reactions, including oxidation, reduction, and isomerization. Retinol can be oxidized to retinal and further to retinoic acid, which is an irreversible process .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions are retinal and retinoic acid. Retinal plays a crucial role in vision, while retinoic acid is involved in gene transcription regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitamin A is unique due to its dual role in vision and gene regulation. Unlike beta-carotene, which requires conversion, vitamin A is directly active in its retinol form. Retinoic acid, while similar, is more potent in gene transcription regulation but does not play a role in vision .

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
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InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
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InChI Key

FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
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Molecular Formula

C20H30O
Record name VITAMIN A
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DSSTOX Substance ID

DTXSID3023556
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Molecular Weight

286.5 g/mol
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Physical Description

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid
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Boiling Point

279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg
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Solubility

Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene
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Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer.
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Color/Form

Solvated crystals from polar solvents, such as methanol or ethyl formate

CAS No.

11103-57-4, 68-26-8
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Melting Point

144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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